molecular formula C4H8O2 B032904 2-Methylpropionic-d7 acid CAS No. 223134-74-5

2-Methylpropionic-d7 acid

Cat. No. B032904
M. Wt: 95.15 g/mol
InChI Key: KQNPFQTWMSNSAP-YYWVXINBSA-N
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Description

Synthesis Analysis

The synthesis of related 2-arylpropionic acids, a category that includes compounds similar to 2-methylpropionic-d7 acid, often involves methods such as C-methylation of arylacetonitriles and methyl arylacetates with dimethyl carbonate, yielding pure 2-arylpropionic acids in a general approach (Tundo, Selva, & Bomben, 2003). This method's adaptability may offer insights into synthesizing deuterated variants by incorporating deuterated starting materials or reagents.

Molecular Structure Analysis

Studies on compounds structurally similar to 2-methylpropionic-d7 acid, such as 2-arylpropionic acids and their derivatives, have provided insights into their molecular structure. Crystallographic analysis and quantum mechanical studies help understand the molecular geometry, electronic structure, and intermolecular interactions, which are essential for comprehending the chemical behavior of these compounds (Das et al., 2011).

Chemical Reactions and Properties

2-Methylpropionic acid and its derivatives undergo various chemical reactions, including alkylation, hydrolysis, and oxidation. For instance, the electrosynthesis of 2-arylpropionic acids from α-methylbenzyl chlorides and carbon dioxide provides a pathway to synthesize anti-inflammatory agents, indicating the broad reactivity and applicability of these compounds in producing pharmacologically relevant substances (Damodar et al., 2005).

Physical Properties Analysis

The physical properties of deuterated compounds slightly differ from their non-deuterated counterparts, mainly due to the higher mass of deuterium compared to hydrogen. This difference can affect properties such as boiling points, melting points, and densities. The synthesis and characterization of short-chain carboxylic acids labeled with 13C and 2H at various positions, including methods applicable to 2-methylpropionic acid, provide detailed insights into modifying physical properties through isotopic labeling (Baretz, Lollo, & Tanaka, 1978).

Scientific Research Applications

  • Inhibition of Pyruvate Dehydrogenase Kinase : Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been found to inhibit pyruvate dehydrogenase kinase effectively. This inhibition can lower blood lactate levels and potentially improve blood glucose levels without causing hypoglycemia (Bebernitz et al., 2000).

  • Modifying Hemoglobin's Oxygen Affinity : 2-[4-[[(3,4,5-trichlorophenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acid has been identified as a potent compound for reducing hemoglobin's affinity for oxygen, which could have significant medical implications (Lalezari & Lalezari, 1989).

  • Photoreactions of Quinine : Irradiation of quinine in aqueous 2-hydroxy-2-methylpropionic acid leads to the production of various compounds, including 7',8'-dihydroquinine and 7',8'-dihydrodeoxyquinine (Mchale et al., 1989).

  • Plasma Cholesterol-Lowering Effects : 2-(4-dibenzofuranyloxy)-2-methylpropionic acid demonstrates a pronounced effect in lowering plasma cholesterol. Its crystal structure offers insights into the correlation between its structure and hypolipidemic effect (Wägner & Malmros, 1979).

  • Antiferroelectric Liquid Crystals : The synthesis of optically active (R)-3-ethylmercapto-2-methylpropionic acid produces antiferroelectric liquid crystals, with elongated alkyl chains favoring ScA phase formation (Wu et al., 1995).

  • Enantioseparation of Amino Compounds : Using o-phthalaldehyde and d-3-mercapto-2-methylpropionic acid for derivatization provides good enantioselectivity and high sensitivity for the separation of various chiral amino compounds (Duchateau et al., 1992).

  • Hydrophobic Solvation in Ester Hydrolysis : The study of hydrophobic solvation in 2-methylpropionic acid esters reveals its impact on the alkaline hydrolysis rate, offering insights into chemical reactivity (Schmeer et al., 1990).

properties

IUPAC Name

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNPFQTWMSNSAP-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440605
Record name Isobutyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropionic-d7 acid

CAS RN

223134-74-5
Record name Isobutyric-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223134-74-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GE Rowe, J Perreault - bioRxiv, 2023 - biorxiv.org
… from an analytical artifact was verified by its absence from the strong iC14-d7 and iC16-d7 peaks of a Xanthomonas campestris culture supplemented with 2-methylpropionic-d7 acid, a …
Number of citations: 2 www.biorxiv.org

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